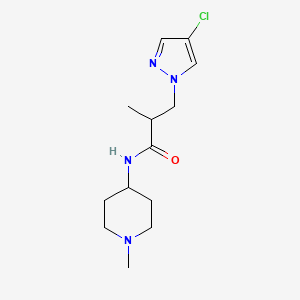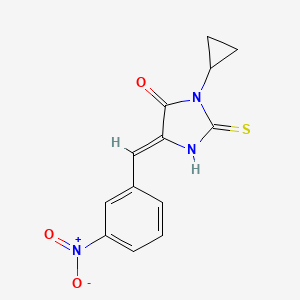![molecular formula C13H15N3O4 B14928647 2-(4-{N'-[(cyclopropylcarbonyl)oxy]carbamimidoyl}phenoxy)acetamide](/img/structure/B14928647.png)
2-(4-{N'-[(cyclopropylcarbonyl)oxy]carbamimidoyl}phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(AMINO{[(CYCLOPROPYLCARBONYL)OXY]IMINO}METHYL)PHENOXY]ACETAMIDE is a synthetic organic compound with a molecular formula of C13H15N3O4 and a molecular weight of 277.276 Da . This compound is characterized by its phenoxyacetamide structure, which is often associated with various pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AMINO{[(CYCLOPROPYLCARBONYL)OXY]IMINO}METHYL)PHENOXY]ACETAMIDE typically involves the following steps:
Formation of the phenoxyacetamide core: This can be achieved through the reaction of 4-aminophenol with chloroacetic acid under basic conditions to form 4-(2-chloroacetamido)phenol.
Introduction of the cyclopropylcarbonyl group: The 4-(2-chloroacetamido)phenol is then reacted with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine to form the cyclopropylcarbonyl derivative.
Formation of the oxime: The cyclopropylcarbonyl derivative is treated with hydroxylamine hydrochloride to form the oxime.
Final coupling: The oxime is then coupled with 2-chloroacetamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-[4-(AMINO{[(CYCLOPROPYLCARBONYL)OXY]IMINO}METHYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenoxyacetamide derivatives.
科学的研究の応用
2-[4-(AMINO{[(CYCLOPROPYLCARBONYL)OXY]IMINO}METHYL)PHENOXY]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[4-(AMINO{[(CYCLOPROPYLCARBONYL)OXY]IMINO}METHYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Phenoxyacetamide derivatives: These compounds share the phenoxyacetamide core and exhibit similar pharmacological activities.
Cyclopropylcarbonyl derivatives: Compounds with the cyclopropylcarbonyl group often have unique chemical properties and biological activities.
Uniqueness
2-[4-(AMINO{[(CYCLOPROPYLCARBONYL)OXY]IMINO}METHYL)PHENOXY]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C13H15N3O4 |
|---|---|
分子量 |
277.28 g/mol |
IUPAC名 |
[(Z)-[amino-[4-(2-amino-2-oxoethoxy)phenyl]methylidene]amino] cyclopropanecarboxylate |
InChI |
InChI=1S/C13H15N3O4/c14-11(17)7-19-10-5-3-8(4-6-10)12(15)16-20-13(18)9-1-2-9/h3-6,9H,1-2,7H2,(H2,14,17)(H2,15,16) |
InChIキー |
WWOZAQNJOFBCIG-UHFFFAOYSA-N |
異性体SMILES |
C1CC1C(=O)O/N=C(/C2=CC=C(C=C2)OCC(=O)N)\N |
正規SMILES |
C1CC1C(=O)ON=C(C2=CC=C(C=C2)OCC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928564.png)

![2-({4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B14928580.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14928583.png)
![4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3-hydroxybenzoic acid](/img/structure/B14928587.png)
![3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14928594.png)

![3-Chloro-5-cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14928609.png)
![4-{[(E)-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14928615.png)
![N-(5-bromopyridin-2-yl)-1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14928622.png)
![5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14928629.png)
![N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B14928633.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B14928654.png)
